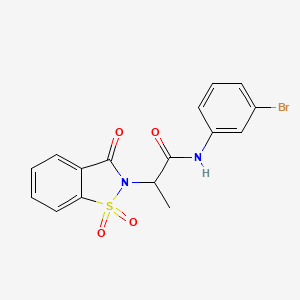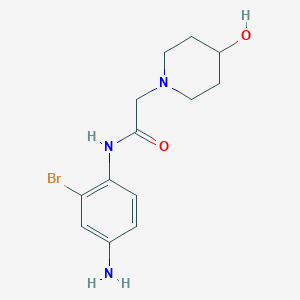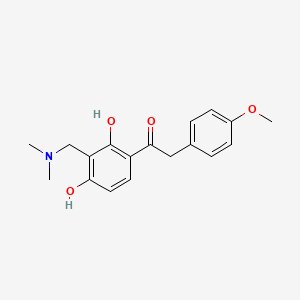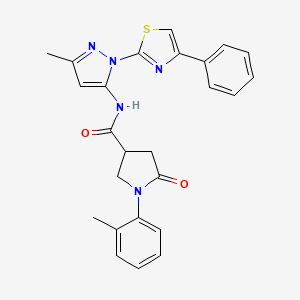
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-3-hydroxy-2-Naphthalenecarboxaldehyde is an organic compound with the molecular formula C11H12O3 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and an aldehyde group on a tetrahydronaphthalene ring
Mechanism of Action
Biochemical Pathways
In the anaerobic degradation of naphthalene, the compound is involved in a series of reactions . Naphthalene degradation proceeds via carboxylation to 2-naphthoic acid, formation of a coenzyme A thioester, and subsequent reduction to 5,6,7,8-tetrahydro-2-naphthoyl-coenzyme A (THNCoA), which is further reduced to HHNCoA . Further metabolites resulting from subsequent β-oxidation-like reactions and hydrolytic ring cleavage were detected .
Result of Action
It’s known that the compound is involved in the anaerobic degradation of naphthalene .
Action Environment
It’s known that the compound is involved in the anaerobic degradation of naphthalene , which suggests that the compound’s action may be influenced by the presence or absence of oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 3-hydroxy-2-naphthaldehyde under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-3-hydroxy-2-Naphthalenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: 5,6,7,8-Tetrahydro-3-oxo-2-Naphthalenecarboxylic acid.
Reduction: 5,6,7,8-Tetrahydro-3-hydroxy-2-Naphthalenemethanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
5,6,7,8-Tetrahydro-3-hydroxy-2-Naphthalenecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-2-naphthol
- 5,6,7,8-Tetrahydro-2-naphthoic acid
- 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Uniqueness
5,6,7,8-Tetrahydro-3-hydroxy-2-Naphthalenecarboxaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h5-7,13H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNMQJSEHLYYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86295-44-5 |
Source


|
| Record name | 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2866252.png)
![(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one](/img/structure/B2866254.png)
![(19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione](/img/structure/B2866255.png)

![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2866258.png)
![3-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2866259.png)
![1h-Indole,4-[4-[(2-fluorophenyl)methyl]-1-piperazinyl]-,dihydrochloride](/img/structure/B2866261.png)


![Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate](/img/structure/B2866266.png)
![2-[(2,6-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2866268.png)

![3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B2866273.png)
![6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2866274.png)
